molecular formula C18H20N2O B3170368 1-Amino-3-(3-methyl-2-phenyl-indol-1-yl)-propan-2-ol CAS No. 942872-83-5

1-Amino-3-(3-methyl-2-phenyl-indol-1-yl)-propan-2-ol

Cat. No. B3170368
CAS RN: 942872-83-5
M. Wt: 280.4 g/mol
InChI Key: OXSQDSQNXULEHA-UHFFFAOYSA-N
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Description

1-Amino-3-(3-methyl-2-phenyl-indol-1-yl)-propan-2-ol, otherwise known as 3-Methyl-2-phenyl-indol-1-yl-propan-2-olamine, is a synthetic compound derived from indole, a naturally occurring aromatic compound. It is a white to off-white crystalline solid with a melting point of 160-162°C and a boiling point of 300°C. It has a molecular weight of 208.25 g/mol and a solubility of 0.054 g/L in water. 3-Methyl-2-phenyl-indol-1-yl-propan-2-olamine is an important building block in the synthesis of various pharmaceuticals, such as anti-depressants, anti-inflammatory drugs, and anticonvulsants.

Scientific Research Applications

Indole Synthesis and Applications

Indole synthesis is a cornerstone of organic chemistry with broad implications for pharmaceuticals, agrochemicals, and natural products. The methodology for synthesizing indoles, including derivatives similar to 1-Amino-3-(3-methyl-2-phenyl-indol-1-yl)-propan-2-ol, is critical for developing compounds with potential biological activity. The indole nucleus is a common motif in many biologically active molecules, and advances in indole synthesis methodologies enable the exploration of novel therapeutic agents (Taber & Tirunahari, 2011).

Amino Acids and Derivatives in Biomedical Sciences

The reaction of ninhydrin with primary amino groups to form various chromophores is extensively used in the analysis of amino acids, peptides, and proteins. This chemistry is vital for diagnostic applications in biomedical sciences. Understanding the reactions involving amino compounds, similar to the amino functional group in 1-Amino-3-(3-methyl-2-phenyl-indol-1-yl)-propan-2-ol, can lead to the development of novel diagnostic tools and therapeutic agents (Friedman, 2004).

Pharmacokinetics and Protective Roles of Indole Derivatives

Indole derivatives, similar in structure to 1-Amino-3-(3-methyl-2-phenyl-indol-1-yl)-propan-2-ol, play significant roles in hepatic protection. Studies on indole-3-carbinol (I3C) and its major derivatives highlight their pharmacokinetics and protective effects against chronic liver diseases. These compounds exhibit anti-fibrosis, anti-tumor, antioxidant, immunomodulatory, detoxification, and anti-inflammatory effects, underscoring the therapeutic potential of indole derivatives in liver disease management (Wang et al., 2016).

properties

IUPAC Name

1-amino-3-(3-methyl-2-phenylindol-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-13-16-9-5-6-10-17(16)20(12-15(21)11-19)18(13)14-7-3-2-4-8-14/h2-10,15,21H,11-12,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSQDSQNXULEHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)CC(CN)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-3-(3-methyl-2-phenyl-indol-1-yl)-propan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Amino-3-(3-methyl-2-phenyl-indol-1-yl)-propan-2-ol
Reactant of Route 2
1-Amino-3-(3-methyl-2-phenyl-indol-1-yl)-propan-2-ol
Reactant of Route 3
1-Amino-3-(3-methyl-2-phenyl-indol-1-yl)-propan-2-ol
Reactant of Route 4
1-Amino-3-(3-methyl-2-phenyl-indol-1-yl)-propan-2-ol
Reactant of Route 5
1-Amino-3-(3-methyl-2-phenyl-indol-1-yl)-propan-2-ol
Reactant of Route 6
1-Amino-3-(3-methyl-2-phenyl-indol-1-yl)-propan-2-ol

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